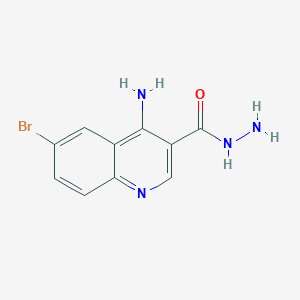

4-Amino-6-bromoquinoline-3-carbohydrazide

Description

4-Amino-6-bromoquinoline-3-carbohydrazide is a brominated quinoline derivative characterized by a carbohydrazide functional group at the 3-position and an amino group at the 4-position of the quinoline core. The bromine substitution at the 6-position and the carbohydrazide group confer unique physicochemical properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H9BrN4O |

|---|---|

Molecular Weight |

281.11 g/mol |

IUPAC Name |

4-amino-6-bromoquinoline-3-carbohydrazide |

InChI |

InChI=1S/C10H9BrN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) |

InChI Key |

XCHYRFPATUPTQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1Br)N)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-bromoquinoline-3-carbohydrazide typically involves multiple steps. One common method starts with the reduction of 4-nitroquinoline-N-oxide using iron powder in the presence of acetic acid to produce 4-aminoquinoline. This intermediate then undergoes bromination to form 4-amino-3-bromoquinoline. Finally, nitration is performed to yield 4-amino-6-nitro-3-bromoquinoline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective raw materials, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-bromoquinoline-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution reagents: Such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

4-Amino-6-bromoquinoline-3-carbohydrazide is a chemical compound with applications in scientific research, particularly in chemistry, biology, and medicine. It is utilized as a building block for synthesizing more complex molecules and is investigated for its potential biological activities, such as antimicrobial and anticancer properties. Additionally, it is explored for its potential therapeutic effects and as a precursor for drug development.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

- Oxidation This involves the addition of oxygen or removal of hydrogen.

- Reduction This involves the addition of hydrogen or removal of oxygen.

- Substitution This involves replacing one atom or a group of atoms with another.

Common reagents used in these reactions include:

- Oxidizing agents Potassium permanganate () or hydrogen peroxide ().

- Reducing agents Sodium borohydride () or lithium aluminum hydride ().

- Substitution reagents Halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

The products of these reactions depend on the specific conditions and reagents used. Oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

This compound's mechanism of action involves interactions with specific molecular targets and pathways. Quinoline derivatives often interact with enzymes and receptors, leading to biological effects such as inhibiting enzyme activity or modulating receptor signaling pathways, resulting in antimicrobial or anticancer activities.

Mechanism of Action

The mechanism of action of 4-Amino-6-bromoquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that quinoline derivatives often interact with enzymes and receptors, leading to various biological effects. For example, they may inhibit the activity of certain enzymes or modulate receptor signaling pathways, resulting in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Halogen-Substituted Quinoline Derivatives

Key Differences :

- Halogen Effects : Bromine’s higher molecular weight and polarizability compared to chlorine may increase binding affinity to aromatic residues in enzymes or receptors.

Heterocyclic Core Variations

Comparison with Quinoline:

- Aromatic Systems: Quinoline’s fused benzene-pyridine ring enhances π-π stacking interactions compared to pyrazine or pyrimidine.

- Reactivity: Bromine on quinoline’s benzene ring may direct electrophilic substitution differently than on pyrazine or pyrimidine.

Functional Group Analogues

Functional Group Impact :

- Hydrazide vs.

Gaps in Evidence :

- Limited data on solubility, stability, and synthetic routes for this compound in the provided evidence.

- No direct biological activity reports; inferences are based on structural analogs.

Biological Activity

4-Amino-6-bromoquinoline-3-carbohydrazide is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 267.079 g/mol. The compound features a quinoline ring structure characterized by a fused benzene and pyridine ring, with an amino group at position 4, a bromo substituent at position 6, and a carbohydrazide group at position 3. These structural features contribute to its unique chemical properties and potential biological activities.

The exact mechanism of action for this compound remains under investigation. However, related quinoline derivatives have been shown to interact with various biological targets, including enzymes and receptors. The presence of the amino group may facilitate hydrogen bonding with target sites, while the bromo substituent may enhance lipophilicity, potentially improving membrane permeability.

Biological Activities

Research indicates that 4-aminoquinoline derivatives exhibit significant biological activities, including:

- Antimicrobial Activity : Studies have shown that quinoline derivatives can possess antibacterial and antifungal properties. The presence of the bromo group in this compound may enhance its efficacy against resistant strains of bacteria.

- Antitumor Activity : Quinoline derivatives are known for their antitumor properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various pathways, although specific data on this compound is limited .

- Enzyme Inhibition : Some studies have indicated that quinoline derivatives can act as inhibitors of key enzymes involved in cellular processes, which may lead to therapeutic applications in metabolic disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Aminoquinoline | Amino group at position 4; no bromo or carbohydrazide | Lacks halogen substitution and carbohydrazide group |

| 6-Bromoquinoline | Bromo group at position 6; no amino or carbohydrazide | Lacks amino functionality |

| 3-Carboxyquinoline | Carboxyl group at position 3; no amino or bromo | Lacks both amino and halogen substituents |

| 4-Amino-7-chloroquinoline | Amino at position 4; chloro at position 7 | Different halogen substitution |

| This Compound | Amino at position 4; bromo at position 6; carbohydrazide at position 3 | Enhanced biological activity due to combined functional groups |

This table illustrates how the combination of an amino group, a bromo substituent, and a carbohydrazide moiety may enhance the biological activity of this compound compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.